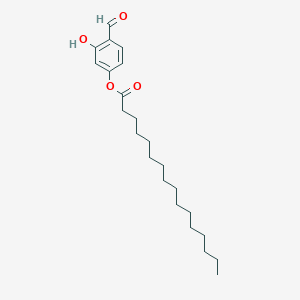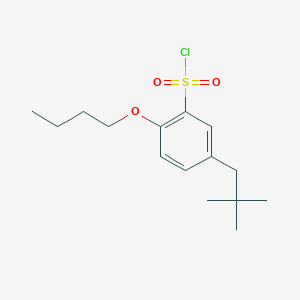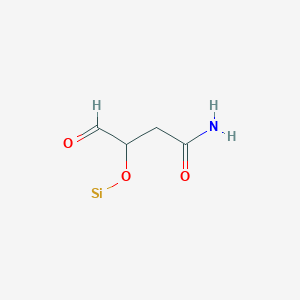
3-(Furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid is a compound that combines a furan ring with a prop-2-enenitrile group and a 4-methylbenzenesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of 3-(Furan-2-yl)prop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
4-Methylbenzenesulfonic acid is produced on a large scale by the sulfonation of toluene in batch or continuous reactors. The process is well-established and involves the use of sulfuric acid or oleum as the sulfonating agents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.
4-Methylbenzenesulfonic acid can participate in:
Esterification: Reacting with alcohols to form sulfonate esters.
Neutralization: Reacting with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Brominated or nitrated furan derivatives.
Applications De Recherche Scientifique
3-(Furan-2-yl)prop-2-enenitrile and 4-methylbenzenesulfonic acid have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis for the preparation of complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)prop-2-enenitrile involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
4-Methylbenzenesulfonic acid acts as a strong acid and can protonate various functional groups in biological molecules, affecting their structure and function. It can also form sulfonate esters with alcohols, which can be used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar structure but with an ester group instead of a nitrile group.
(2E)-3-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid: Contains a furan ring and a prop-2-enoic acid moiety, similar to 3-(Furan-2-yl)prop-2-enenitrile.
Uniqueness
The combination of these functional groups provides a versatile platform for the synthesis of various derivatives with diverse biological and chemical properties .
4-Methylbenzenesulfonic acid is unique due to its strong acidic nature and ability to form stable sulfonate esters, making it valuable in both industrial and research applications .
Propriétés
Numéro CAS |
919278-40-3 |
|---|---|
Formule moléculaire |
C14H13NO4S |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
3-(furan-2-yl)prop-2-enenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO.C7H8O3S/c8-5-1-3-7-4-2-6-9-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,6H;2-5H,1H3,(H,8,9,10) |
Clé InChI |
PLWSUILYQSBKID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=COC(=C1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


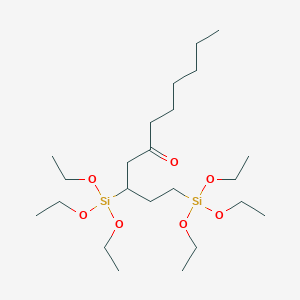
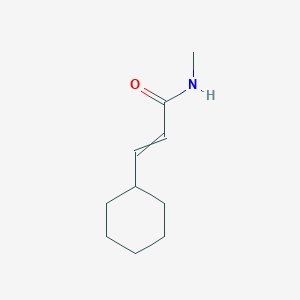
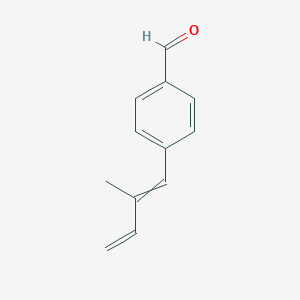

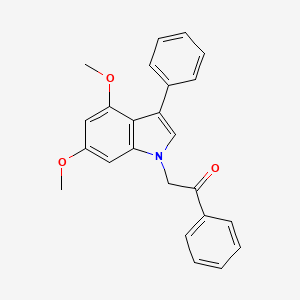
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
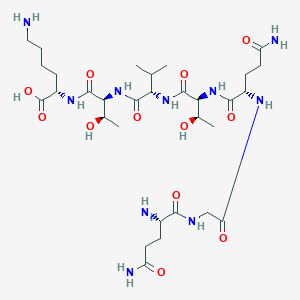

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
